1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea
Brand Name: Vulcanchem
CAS No.: 1797025-39-8
VCID: VC4344182
InChI: InChI=1S/C21H29FN2O2/c1-20(26-2,17-5-3-4-6-18(17)22)13-23-19(25)24-21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16H,7-13H2,1-2H3,(H2,23,24,25)
SMILES: CC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4F)OC
Molecular Formula: C21H29FN2O2
Molecular Weight: 360.473

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea

CAS No.: 1797025-39-8

Cat. No.: VC4344182

Molecular Formula: C21H29FN2O2

Molecular Weight: 360.473

* For research use only. Not for human or veterinary use.

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea - 1797025-39-8

Specification

CAS No. 1797025-39-8
Molecular Formula C21H29FN2O2
Molecular Weight 360.473
IUPAC Name 1-(1-adamantyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea
Standard InChI InChI=1S/C21H29FN2O2/c1-20(26-2,17-5-3-4-6-18(17)22)13-23-19(25)24-21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16H,7-13H2,1-2H3,(H2,23,24,25)
Standard InChI Key HNYGLMCVHXRRQX-UHFFFAOYSA-N
SMILES CC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4F)OC

Introduction

Structural Characteristics and Stereochemical Significance

The molecule features a urea backbone (-NH-C(=O)-NH-) bridging two distinct groups:

  • Adamantane core: A rigid, lipophilic tricyclic hydrocarbon known for enhancing metabolic stability and target binding in medicinal chemistry . The (1R,3s) configuration indicates a specific stereochemical arrangement, critical for molecular interactions.

  • 2-(2-Fluorophenyl)-2-methoxypropyl side chain: This substituent introduces aromaticity (fluorophenyl), ether functionality (methoxy), and branching (propyl), influencing solubility and receptor affinity .

Hydrogen Bonding and Crystal Packing

Urea derivatives often form intermolecular hydrogen bonds, as seen in analogous adamantyl-phenyl ureas. For example, 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea exhibits N–H···O hydrogen bonds (H···A distance: 2.072–2.225 Å) that stabilize crystal lattices . Such interactions likely govern the solubility and solid-state behavior of the target compound.

Synthetic Pathways and Reaction Optimization

Key Synthetic Steps

While no direct synthesis is documented, analogous methods from adamantyl isocyanates and amines provide a framework:

  • Adamantane functionalization: Adamantan-1-yl isocyanate (or chloroformate) reacts with amines. For instance, 1-adamantyl isothiocyanate condenses with piperidine to form carbothioamides .

  • Side-chain introduction: The 2-(2-fluorophenyl)-2-methoxypropylamine precursor could be synthesized via:

    • Friedel-Crafts alkylation of 2-fluorobenzene with methoxypropyl halides.

    • Reductive amination of 2-fluorophenyl ketones with methoxypropylamine .

Stereochemical Control

The (1R,3s) configuration necessitates chiral resolution or asymmetric synthesis. Techniques like enzymatic kinetic resolution or use of chiral auxiliaries (e.g., Evans oxazolidinones) may enforce stereoselectivity .

Pharmacological and Biological Activity

Target Engagement and Mechanism

Adamantyl ureas frequently target enzymes or receptors requiring rigid, hydrophobic interactions:

  • sEH inhibition: Analogous compounds (e.g., AR9281) inhibit soluble epoxide hydrolase (sEH), reducing blood pressure and improving insulin sensitivity .

  • Antimicrobial activity: Adamantane-derived ureas show potency against Mycobacterium tuberculosis via hydrophobic interactions with cell wall components .

Structure-Activity Relationships (SAR)

  • Fluorine substitution: The 2-fluorophenyl group enhances metabolic stability and modulates electronic properties, as seen in 1-adamantyl-3-[4-(4-fluorophenoxy)butyl]urea (ChEMBL387810) .

  • Methoxypropyl chain: Branched alkoxy groups improve solubility; for example, 3-(2-hydroxyethyl)adamantyl urea (PubChem CID:263942) has a logP of 2.1, balancing lipophilicity .

Physicochemical and Pharmacokinetic Properties

PropertyValue/DescriptionSource Analogy
Molecular Weight~407.5 g/mol (C₂₃H₃₂FN₂O₂)Calculated from formula
logP (Lipophilicity)Estimated 3.8–4.2Similar to
Aqueous SolubilityLow (<10 μM) due to adamantane hydrophobicity
Metabolic StabilityHigh (adamantane resists oxidative degradation)

Industrial and Research Applications

Drug Development

  • Cystic Fibrosis: Co-formulations of CFTR correctors/potentiators (e.g., 1:1–1:6 weight ratios) use spray-dried dispersions for enhanced bioavailability .

  • Antidiabetic Agents: sEH inhibitors improve glucose tolerance in preclinical models .

Material Science

Adamantane’s rigidity makes it valuable in polymer crosslinking. Urea hydrogen bonds could enable self-assembling nanomaterials .

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